2-Azaspiro[4.5]decan-2-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone
Description
2-Azaspiro[4.5]decan-2-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique chemical architecture, which includes both an azaspirodecane and an oxazole moiety. Such structures are often of interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Properties
IUPAC Name |
2-azaspiro[4.5]decan-2-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-13-14(12(2)20-17-13)15(19)18-10-9-16(11-18)7-5-4-6-8-16/h3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXXHDKYCPGGKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)N2CCC3(C2)CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[4One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, which undergoes a tandem radical addition and dearomatizing cyclization process . This method provides a streamlined approach to constructing the spirocyclic framework.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the development of robust purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Azaspiro[4.5]decan-2-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxazole ring or reduce any ketone functionalities present.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the spirocyclic or oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-Azaspiro[4.5]decan-2-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable building block for synthesizing more complex molecules.
Biology: Its potential biological activity can be explored for developing new pharmaceuticals or studying biochemical pathways.
Medicine: The compound may serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Its chemical properties can be utilized in the development of new materials or as intermediates in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Azaspiro[4.5]decan-2-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may enable the compound to fit into unique binding sites, modulating the activity of these targets. The oxazole ring can participate in hydrogen bonding or π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
Gabapentin-lactam (2-azaspiro[4.5]decan-3-one): A degradation product of gabapentin, known for its neurological effects.
Spirotetramat: A compound with a similar spirocyclic structure, used as an insecticide.
Uniqueness
2-Azaspiro[4.5]decan-2-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone is unique due to the combination of its spirocyclic and oxazole moieties, which confer distinct chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable target for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
